Ellipticine
Overview
Description
Ellipticine is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is known to inhibit the enzyme topoisomerase II via intercalative binding to DNA .
Synthesis Analysis
This compound was first isolated in 1959 from the leaf material of an Australian small tropical evergreen tree, Ochrosia elliptica Labill . The research group of Woodward was the first to report the synthesis of this compound in the same year of its first isolation . Over the years, the synthesis of this compound and its derivatives has generated wide interest amongst the research community owing to its promising anticancer activity .Molecular Structure Analysis
This compound has a molecular formula of C17H14N2 . The molecule is composed of a carbazole moiety condensed to a pyridine ring . The 1.5 A resolution structure of this compound complexed to a 6 bp oligonucleotide unveils its mode of binding .Chemical Reactions Analysis
The synthesis of this compound and its derivatives has been a focus of research. The presence of a simple hydroxy or methoxy group at the C-9 carbon enhances its cytotoxic activity . Hence, 9-hydroxythis compound and 9-methoxythis compound gradually became attractive derivatives .Physical and Chemical Properties Analysis
This compound has a molar mass of 246.313 g·mol−1 . It appears as a yellow solid and has a very low solubility in water .Scientific Research Applications
Anticancer Mechanism and DNA Interaction
DNA Intercalation and Topoisomerase II Inhibition : Ellipticine's anticancer properties primarily involve DNA intercalation and inhibition of topoisomerase II. It binds to DNA through intercalative binding, significantly influencing DNA's structural and functional properties (Kohn et al., 1975).
Formation of Covalent DNA Adducts : this compound is activated by cytochrome P450, leading to the formation of covalent DNA adducts. This process is significant in its tumor specificity and contributes to its anticancer efficacy (Stiborová et al., 2001).
Peroxidase-mediated Activation : this compound is oxidized by various peroxidases to metabolites that form DNA adducts. This includes modifications by human myeloperoxidase and other peroxidases, contributing to its anticancer activity (Stiborová et al., 2007).
Cytochrome P450 Mediated Activation and Metabolism : The metabolism of this compound by cytochrome P450 enzymes leads to various metabolites. These enzymes play a crucial role in the formation of DNA adducts, thereby influencing the drug's anticancer efficacy (Stiborová et al., 2004).
Impact on DNA Cleavage by Topoisomerase II : this compound derivatives stimulate DNA cleavage mediated by topoisomerase II. The presence of specific substituents in the this compound structure greatly influences its ability to stabilize the topoisomerase II-DNA covalent complex (Fossé et al., 1992).
Influence on Cellular Mechanisms
Induction of Cell Cycle Arrest and Apoptosis : this compound induces cell death via apoptosis and cell cycle arrest, primarily through DNA damage. This damage is caused by its DNA intercalation, topoisomerase II inhibition, and covalent DNA binding (Stiborová & Frei, 2014).
Effect on Cytochrome P450 Enzymes : this compound influences its own metabolism by inducing cytochrome P450 enzymes 1A1 and 1A2. This induction modulates its pharmacological efficacy and genotoxic potential, as it affects the formation of metabolites responsible for DNA adducts and detoxification (Aimová et al., 2007).
Structural and Molecular Insights
Structural Analysis of DNA-Ellipticine Complex : The structural analysis of this compound bound to DNA has been conducted, revealing its orientation parallel to the base pairs and elucidating the drug's intercalative binding mechanism (Canals et al., 2005).
Quantum Effects on this compound Properties : Nuclear quantum effects on this compound, especially in biological solvents like water, have been studied. These effects influence its structural and electronic properties, thereby impacting its biological activity (Sappati et al., 2016).
Mechanism of Action
Target of Action
Ellipticine, a tetracyclic alkaloid, primarily targets DNA and the enzyme topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the development, functioning, growth, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiling of double-stranded DNA, playing a crucial role in DNA replication .
Mode of Action
This compound exerts its action through several mechanisms. The most well-established mode of action is intercalation into DNA and inhibition of topoisomerase II . As an intercalator, this compound is capable of inserting itself between the base pairs of the DNA strand . In its intercalated state, this compound binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA . This binding to topoisomerase II inhibits the enzyme, resulting in potent antitumor activity .
Biochemical Pathways
The biochemical pathways affected by this compound include the PI3K/AKT pathway , p53 pathway , and MAPK pathway . These pathways are closely related to the antiproliferative ability of this compound. The PI3K/AKT and MAPK pathways are involved in cell survival and proliferation, while the p53 pathway plays a key role in cell cycle regulation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in vivo. It has been found that the complexation of this compound with the amino acid pairing peptide EAK16-II (EAK) prolongs the residence time of the drug and enlarges the area under the concentration-time curve (AUC), indicating that EAK can serve as a suitable carrier to increase the bioavailability of this compound .
Result of Action
This compound has a marked effect on cellular RNA content. For instance, Friend leukemia cells, blocked in G2 phase by the drug, doubled their RNA content compared to control cells . Moreover, this compound reduces the inflammatory response and mortality in a mouse model of LPS-induced endotoxic shock .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound was first isolated from the plant material of Ochrosia elliptica Labill , suggesting that its natural environment and the conditions under which the plant grows could potentially influence the properties of the compound
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPAMFJBXKSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33668-12-1 (hydrochloride), 55042-50-7 (tartrate) | |
Record name | Ellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199855 | |
Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-23-3 | |
Record name | Ellipticine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ellipticine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELLIPTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117VLW7484 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.